molecular formula C16H20N4O B2928170 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea CAS No. 2034441-13-7

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea

Cat. No. B2928170
CAS RN: 2034441-13-7
M. Wt: 284.363
InChI Key: GDPAEZMGSAAOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is involved in complex chemical syntheses and properties exploration. For instance, its derivatives, such as 1,3-disubstituted ureas, have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties, showcasing the diverse applications of urea compounds in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998). Furthermore, studies on heterocyclic ureas reveal their capability to form multiply hydrogen-bonded complexes, indicating their importance in developing new materials with specific structural and binding properties (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Material Science and Catalysis

In material science, 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea derivatives have been utilized to explore new materials and catalysis processes. A notable application is in the development of metal-organic frameworks (MOFs), where the compound's derivatives have demonstrated potential in constructing MOFs with varying structures influenced by different anions. These frameworks have applications in gas storage, separation, and catalysis (Díaz, Benet‐Buchholz, Vilar, & White, 2006). Moreover, urea derivatives have been used as catalysts in organic reactions, such as the oxidation of secondary amines to nitrones, highlighting their versatility in chemical transformations (Abrantes, Gonçalves, Pillinger, Vurchio, Cordero, & Brandi, 2011).

Biochemical Applications

Biochemically, the structural elements of 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea facilitate the exploration of biochemical pathways and receptor interactions. For example, derivatives of this compound have been used to study the binding interactions with DNA, offering insights into the mechanism of action of potential therapeutic agents (Kelly, Tossi, McConnell, & OhUigin, 1985). Additionally, its analogs have been investigated for their inhibitory effects on enzymes such as soluble epoxide hydrolase, revealing its potential in developing new therapeutic agents for treating various diseases (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).

properties

IUPAC Name

1-tert-butyl-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPAEZMGSAAOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.